molecular formula C7H2F4O3 B1221410 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid CAS No. 652-34-6

2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Cat. No. B1221410
CAS RN: 652-34-6
M. Wt: 210.08 g/mol
InChI Key: FTLHGQOBAPTEHE-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is a perfluorinated para-hydroxybenzoic acid building block . It is used as a synthesis intermediate for APIs and quenched activity-based probe for bioimaging applications .


Synthesis Analysis

This compound may be used in the preparation of a new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate . This involves combining an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports .


Molecular Structure Analysis

The linear formula of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is HOC6F4CO2H . The molecular weight is 210.08 (anhydrous basis) .


Chemical Reactions Analysis

The compound is used as a precursor to synthesise BMV109, which serves as a fluorescent activity-based probe for bioimaging .


Physical And Chemical Properties Analysis

Due to its perfluorination, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid is relatively acidic with an observed pKa of 5.3, compared to non-fluorinated 4-hydroxybenzoic acid (pKa of 9.3) .

Scientific Research Applications

Application in Ligand Preparation

  • Summary of the Application : 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is used in the preparation of a new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate . This ligand combines an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports .

Application in Bioimaging and Drug Discovery

  • Summary of the Application : 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is used as a synthesis intermediate for APIs and a quenched activity-based probe for bioimaging applications . It is also employed in the preparation of novel inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), through Mitsunobu reaction .

Application in Fluorescent Activity-Based Probes

  • Summary of the Application : 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is used as a precursor to synthesize BMV109, a fluorescent activity-based probe for bioimaging . This probe is intrinsically non-fluorescent but only becomes fluorescent after reacting with a target protease .

Future Directions

The future directions of this compound lie in its potential use as a synthesis intermediate for APIs and quenched activity-based probe for bioimaging applications . Its use in the preparation of new ligands also presents potential future research directions .

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O3/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLHGQOBAPTEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215509
Record name Tetrafluoro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

CAS RN

652-34-6
Record name Tetrafluoro-4-hydroxybenzoic acid
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Record name 652-34-6
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Record name Tetrafluoro-4-hydroxybenzoic acid
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Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
DJ Alsop, J Burdon, JC Tatlow - Journal of the Chemical Society …, 1962 - pubs.rsc.org
Reactions have been carried out between octafluorotoluene and the following nucleophilic reagents: lithium aluminium hydride, methyllithium, potassium thiophenoxide, hydrazine, …
Number of citations: 6 pubs.rsc.org
Z Yu, Y Rogan, E Khosravi, OM Musa, L Hobson… - Journal of …, 2011 - Elsevier
A new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate (C 8 H 3 F 4 O 3 ), combining an electron withdrawing group (C 6 F 4 ) to tune the reactivity with an anchor group (CO 2 Me) for …
Number of citations: 1 www.sciencedirect.com
S Li, B Lu, X Fang, D Yan - Angewandte Chemie International …, 2020 - Wiley Online Library
Smart molecular crystals with light‐driven mechanical responses have received interest owing to their potential uses in molecular machines, artificial muscles, and biomimetics. However…
Number of citations: 84 onlinelibrary.wiley.com
P Heidler, V Zohrabi-Kalantari, T Calmels… - Bioorganic & medicinal …, 2005 - Elsevier
We have applied a fast and high-yielding method for the parallel amidation of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-butylamine yielding analogs of the partial dopamine receptor …
Number of citations: 23 www.sciencedirect.com
LNA Orfãos - 2020 - digituma.uma.pt
The developmentsin materialsscience have provided new approaches for the detection, diagnosis and treatment of several diseases. Dendrimers have been intensively studied for their …
Number of citations: 0 digituma.uma.pt
JH Marriott, AMM Barber, IR Hardcastle… - Journal of the …, 2000 - pubs.rsc.org
Pentafluoronitrobenzene was converted via two successive phase-transfer catalysed SNAr reactions with (E,E)-farnesol or geraniol followed by hydroxide ion into the 2,3,6-trifluoro-5-…
Number of citations: 30 pubs.rsc.org
GM Brooke, BS Furniss - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
4,5,6,7-Tetrafluoro-2,3-dihydrobenzo[b]furan-3-one has been prepared by the cyclisation and decarboxylation of ethyl 6-ethoxycarbonyl-2,3,4,5-tetrafluorophenoxyacetate and by the …
Number of citations: 14 pubs.rsc.org
B Tyrakowska, AEMF Soffers, H Szymusiak… - Free Radical Biology …, 1999 - Elsevier
The influence of pH, intrinsic electron donating capacity, and intrinsic hydrogen atom donating capacity on the antioxidant potential of series of hydroxy and fluorine substituted 4-…
Number of citations: 133 www.sciencedirect.com
M Verdoes, K Oresic Bender, E Segal… - Journal of the …, 2013 - ACS Publications
The cysteine cathepsins are a family of proteases that play important roles in both normal cellular physiology and many human diseases. In cancer, the activity of many of the cysteine …
Number of citations: 197 pubs.acs.org
P Heidler, V Zohrabi-Kalantari, M Kaiser, R Brun… - Bioorganic & Medicinal …, 2009 - Elsevier
Given the more or less global spread of multidrug-resistant plasmodia, structurally diverse starting points for the development of chemotherapeutic agents for the treatment of malaria …
Number of citations: 5 www.sciencedirect.com

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